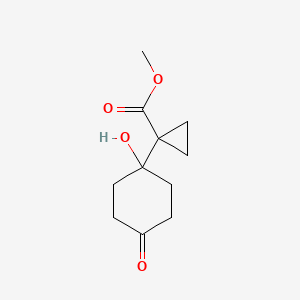
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate is an organic compound with a unique structure that combines a cyclopropane ring with a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with cyclohexanone derivatives under specific conditions. One common method includes the oxidation of cyclopropane with hydrogen peroxide to form cyclopropane-1-hydroxyperoxide, which then reacts with methanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using cyclopropane and hydrogen peroxide, followed by purification processes to isolate the final product. The reaction conditions are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized cyclopropane derivatives, while reduction may produce more reduced forms.
Applications De Recherche Scientifique
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-hydroxycyclopropane-1-carboxylate: Shares a similar cyclopropane structure but lacks the cyclohexyl group.
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
Methyl1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring with a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
methyl 1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-15-9(13)10(6-7-10)11(14)4-2-8(12)3-5-11/h14H,2-7H2,1H3 |
Clé InChI |
JBOFCELGVHRPBM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)C2(CCC(=O)CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



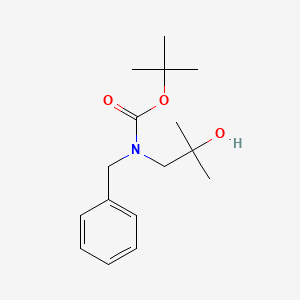
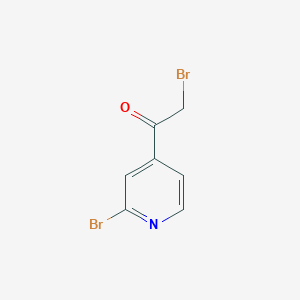
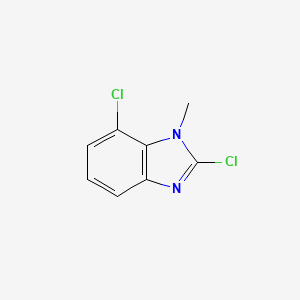
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)

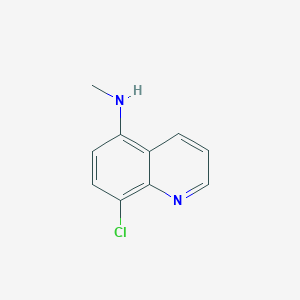
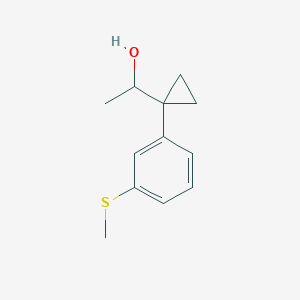
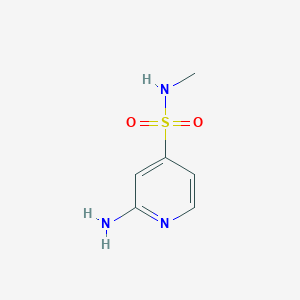
![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)
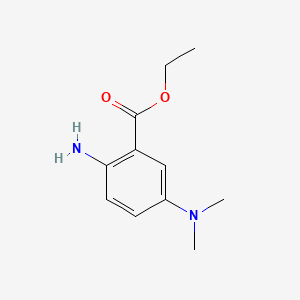
![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)

